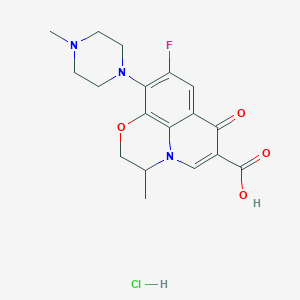

Ofloxacin Hydrochloride

Übersicht

Beschreibung

Ofloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a versatile agent in the medical field. This compound is particularly useful in treating infections of the respiratory tract, urinary tract, skin, and soft tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ofloxacin Hydrochloride involves several key steps:

Formation of the Quinolone Core: The process begins with the formation of the quinolone core structure. This is typically achieved through a cyclization reaction involving an aromatic amine and a carboxylic acid derivative.

Fluorination: The introduction of a fluorine atom at the 8-position of the quinolone ring is a crucial step. This is usually done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Piperazine Substitution: The piperazine ring is introduced at the 7-position of the quinolone core. This step often involves nucleophilic substitution reactions.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base of Ofloxacin with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ofloxacin Hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidative metabolites.

Reduction: Reduction reactions can modify the quinolone core, although these are less common.

Substitution: Nucleophilic substitution reactions are significant, especially in the modification of the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Ofloxacin, which may have different pharmacological properties and applications .

Wissenschaftliche Forschungsanwendungen

Medical Uses

Ofloxacin is indicated for a range of bacterial infections due to its effectiveness against both gram-positive and gram-negative bacteria. Below is a summary of its primary medical applications:

| Condition | Formulation | Notes |

|---|---|---|

| Pneumonia | Oral/IV | Effective against community-acquired pneumonia. |

| Urinary Tract Infections | Oral/IV | Used for uncomplicated and complicated cases. |

| Skin and Soft Tissue Infections | Oral/IV | Treats acute bacterial exacerbations of chronic obstructive pulmonary disease (COPD). |

| Sexually Transmitted Infections | Oral | Effective for non-gonococcal urethritis and cervicitis. |

| Otitis Externa and Media | Topical (Otic Solution) | Used in pediatric and adult patients with perforated tympanic membranes. |

| Gastrointestinal Infections | Oral | Treats traveler's diarrhea and certain types of enteric fever. |

Pharmacological Profile

Ofloxacin acts by inhibiting bacterial DNA gyrase, which is essential for DNA replication, leading to bactericidal effects. It has good oral bioavailability and a longer half-life compared to some other fluoroquinolones, making it suitable for outpatient treatment regimens .

Cutaneous Reactions in Children

A study documented several cases of adverse cutaneous reactions in children treated with oral ofloxacin. The reactions included maculopapular rashes, which resolved upon discontinuation of the drug. The severity varied, with some cases developing into more serious conditions such as Stevens-Johnson syndrome .

Ofloxacin-Induced Psychosis

A rare case reported a 30-year-old female who developed hallucinations and delusions after taking ofloxacin for a respiratory infection. This highlights the potential for serious psychiatric side effects associated with fluoroquinolone use .

Safety and Side Effects

While generally well-tolerated, ofloxacin can cause several side effects, including:

- Gastrointestinal Issues: Nausea, vomiting, diarrhea.

- Central Nervous System Effects: Headaches, dizziness, and in rare cases, psychosis.

- Dermatological Reactions: Rashes, photosensitivity, and severe skin reactions like toxic epidermal necrolysis.

- Tendon Rupture: Particularly in older patients or those on concurrent corticosteroids.

Monitoring is crucial when prescribing ofloxacin, especially in populations with renal or hepatic impairments .

Emerging Applications

Recent research has explored the potential of ofloxacin beyond traditional antibiotic use:

- Neuropathological Diseases: Studies suggest that when combined with drug delivery systems, ofloxacin may disrupt actin aggresomes associated with neurodegenerative diseases .

- Gastroretentive Formulations: Innovative formulations such as gastroretentive floating microspheres have been developed to enhance the bioavailability of ofloxacin in treating gastrointestinal infections .

Wirkmechanismus

Ofloxacin Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, leading to the cessation of DNA replication and ultimately bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Levofloxacin: A stereoisomer of Ofloxacin with similar antibacterial properties but often more potent.

Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

Ofloxacin Hydrochloride is unique due to its balanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating a wide range of infections. Its pharmacokinetic profile also allows for effective oral and intravenous administration .

Biologische Aktivität

Ofloxacin hydrochloride is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article explores its biological activity, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

Ofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria. By interfering with these enzymes, ofloxacin prevents bacterial cell division and ultimately leads to cell death. This mechanism makes it effective against both Gram-positive and Gram-negative bacteria, as well as some anaerobes.

Pharmacokinetics

The pharmacokinetic profile of ofloxacin highlights its rapid absorption and extensive tissue distribution. Key pharmacokinetic parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Ofloxacin

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) |

|---|---|---|---|---|

| 200 | 1.7 ± 0.3 | 1.5 ± 0.3 | 4.9 | ~98 |

| 300 | 2.6 ± 0.4 | 1.7 ± 0.5 | 4.6 | ~98 |

| 400 | 3.7 ± 0.7 | 1.8 ± 0.6 | 3.8 | ~98 |

Ofloxacin achieves peak serum concentrations within one to two hours post-administration, with a half-life ranging from approximately 4 to 6 hours depending on the population studied . The drug is predominantly eliminated via renal excretion, with minimal metabolism observed .

In Vitro Antibacterial Activity

Numerous studies have assessed the in vitro activity of ofloxacin against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Table 2: MIC Values of Ofloxacin Against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.2 |

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 0.3 |

| Enterococcus faecalis | 0.4 |

These results demonstrate that ofloxacin maintains potent activity against a range of clinically relevant pathogens .

Case Studies and Clinical Efficacy

Clinical trials have validated the efficacy of ofloxacin in treating various infections, particularly urinary tract infections (UTIs) and respiratory tract infections:

- Urinary Tract Infections : A study involving patients with complicated UTIs showed that treatment with ofloxacin resulted in a significant reduction in bacterial counts and clinical symptoms compared to placebo .

- Respiratory Infections : In patients with community-acquired pneumonia, ofloxacin demonstrated comparable efficacy to other antibiotics like ciprofloxacin, highlighting its role as a viable treatment option .

Novel Formulations Enhancing Activity

Recent research has focused on enhancing the bioavailability and therapeutic efficacy of ofloxacin through novel drug delivery systems:

- Solid Lipid Nanoparticles (SLN) : A study found that ofloxacin-loaded SLN increased the bioavailability by approximately 2.27-fold compared to free drug formulations, extending the mean residence time from about 10.5 hours to over 43 hours .

Table 3: Comparative Pharmacokinetics of Ofloxacin Formulations

| Formulation Type | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

|---|---|---|---|

| Free Ofloxacin | 1.2 | 0.6 | - |

| Ofloxacin-SLN | 3.64 | 0.33 | Increased by 2.27-fold |

This enhancement suggests that SLN formulations could provide more effective treatment options for infections requiring sustained drug levels .

Eigenschaften

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOOISJXWZMLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82419-36-1 (Parent) | |

| Record name | Ofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70922609 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118120-51-7 | |

| Record name | Ofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118120-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.